molecular formula C21H20N6O3 B2896804 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine CAS No. 1020977-99-4

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine

Cat. No.: B2896804
CAS No.: 1020977-99-4
M. Wt: 404.43
InChI Key: OEAGXXDWZZMBBK-UHFFFAOYSA-N
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Description

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine has several applications in scientific research:

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, synthesis methods, and potential biological activity .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given that similar compounds can cause cell cycle arrest and apoptosis , it’s likely that this compound affects pathways related to these processes. For instance, it may inhibit the activity of proteins that promote cell cycle progression or activate proteins that induce apoptosis.

Result of Action

The compound’s action results in significant anti-proliferative activity, as evidenced by its ability to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could potentially be used as an anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyridazinyl group: This involves the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling reactions: The benzo[d][1,3]dioxole and pyridazinyl intermediates are then coupled using a piperazine linker under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation using aluminum chloride (AlCl3).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Pyridazinyl derivatives: Compounds with the pyridazinyl group exhibit similar biological activities and are often studied in parallel.

    Piperazinyl compounds: These compounds are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

What sets 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine apart is its unique combination of these three functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c28-21(15-3-4-17-18(12-15)30-14-29-17)27-10-8-26(9-11-27)20-6-5-19(24-25-20)23-16-2-1-7-22-13-16/h1-7,12-13H,8-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAGXXDWZZMBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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